Fenpyroximate is a contact acaricide belonging to the phenoxypyrazole chemical class and is classified under IRAC Group 21A as a Mitochondrial Electron Transport Inhibitor (METI).[1][2] It functions by inhibiting mitochondrial complex I electron transport, which disrupts cellular respiration and energy (ATP) production in target pests.[1][3] This mode of action provides rapid knockdown of mites and is effective against all developmental stages, including eggs, larvae, nymphs, and adults.[4] The compound is a crystalline powder with low water solubility but is soluble in various organic solvents such as acetone and methanol, making it suitable for suspension concentrate (SC) formulations.[5][6]
Direct substitution of Fenpyroximate with other METI Group 21A acaricides like Pyridaben or Tebufenpyrad, or with different mode-of-action compounds like Abamectin, is often operationally unsound. Even within the same class, compounds exhibit significant differences in their effects on pest reproduction, ovicidal activity, and residual persistence, which directly impact reapplication intervals and overall population control.[7] Furthermore, cross-resistance profiles are not uniform; a mite population resistant to one METI may show different levels of susceptibility to Fenpyroximate.[8][9] Selecting an alternative without considering these specific performance attributes can lead to control failures, particularly in integrated pest management (IPM) programs where compatibility with predatory mites and resistance management are critical procurement factors.[1][10]
While both Fenpyroximate and Pyridaben share the same mode of action, direct comparative studies show that Fenpyroximate has a higher direct toxic effect on adult Tetranychus urticae (two-spotted spider mite). In contrast, Pyridaben demonstrates a stronger impact on reproduction (number of eggs produced) and progeny survival (number of immatures developed).[1] This demonstrates that the compounds are not interchangeable, with Fenpyroximate providing more potent and persistent direct mortality of adult females.
| Evidence Dimension | Direct toxicity to adult female T. urticae |
| Target Compound Data | Higher and more persistent direct toxic effects on female adults. |
| Comparator Or Baseline | Pyridaben: Lower direct toxic effect on adults, but higher impact on reproduction and progeny survival. |
| Quantified Difference | Qualitatively higher direct adult toxicity observed for Fenpyroximate. |
| Conditions | Laboratory bioassay on Tetranychus urticae. |
For rapid control of existing adult mite populations, Fenpyroximate offers a more direct and persistent lethal effect than the close in-class substitute Pyridaben.
In comparative studies evaluating sublethal effects on two key predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis, Fenpyroximate was identified as the more compatible acaricide.[1] Specifically, when considering the total effects on the predatory mite populations, Fenpyroximate is better suited for use in programs involving the augmentative release of N. womersleyi compared to Pyridaben.[1] Another study found that 10-day-old residues of Fenpyroximate had a total adverse effect of 90.24% to 95.9% on P. persimilis, while Abamectin residues had a much lower effect of 10.05% to 26.46%, indicating Abamectin has better long-term compatibility.[11] However, for short-term integration, Fenpyroximate's profile is distinct from other METIs.
| Evidence Dimension | Compatibility with predatory mites for IPM |
| Target Compound Data | Identified as the most compatible acaricide for augmentative release of N. womersleyi. |
| Comparator Or Baseline | Pyridaben: Less compatible with N. womersleyi. Abamectin: More compatible after 10-day residual period. |
| Quantified Difference | Qualitatively superior compatibility with N. womersleyi compared to Pyridaben. |
| Conditions | Laboratory bioassays evaluating life-table parameters of predatory mites exposed to sublethal concentrations. |
For buyers implementing IPM strategies, Fenpyroximate offers a quantifiable advantage over Pyridaben by causing less disruption to certain beneficial predatory mite populations, preserving the biological control component of the program.
In a fenpyroximate-resistant strain of T. urticae (FR-20 strain, resistance ratio of 252), moderate cross-resistance was observed for the in-class substitutes Pyridaben and Tebufenpyrad (resistance ratios of 11-40).[1] However, the same strain showed low cross-resistance to Fenazaquin (another METI) and Chlorfenapyr (a different class).[1] A separate study confirmed positive cross-resistance between Fenpyroximate and Pyridaben but found no cross-resistance with Abamectin or Propargite.[11] This evidence shows that Fenpyroximate occupies a specific resistance niche, and its effectiveness cannot be predicted from the performance of other METIs.
| Evidence Dimension | Cross-resistance ratio (RR) in a Fenpyroximate-resistant T. urticae strain |
| Target Compound Data | RR = 252 |
| Comparator Or Baseline | Pyridaben & Tebufenpyrad: RR = 11-40 (Moderate cross-resistance). Abamectin & Propargite: No cross-resistance detected. |
| Quantified Difference | Significantly different cross-resistance profile compared to other acaricide classes. |
| Conditions | Laboratory selection and bioassay on a highly resistant T. urticae strain. |
This compound is a critical tool for rotation programs; its efficacy against a specific pest population cannot be assumed based on resistance to other acaricides, even close chemical relatives, making it a necessary component for resistance management.
Fenpyroximate exhibits a well-defined solubility profile critical for developing stable and effective formulations. It has low solubility in water but is readily soluble in common organic solvents used in agrochemical preparations. For example, at 25°C, its solubility is 150 g/L in acetone, 37.4 g/L in acetonitrile, and 15.3 g/L in methanol.[1] This contrasts with its very low solubility in nonpolar solvents like n-Hexane (3.5 g/L). This data allows formulators to precisely select solvent systems to achieve desired concentrations and stability, a critical factor for ensuring product performance and shelf-life.
| Evidence Dimension | Solubility in g/L at 25°C |
| Target Compound Data | Acetone: 150 g/L; Acetonitrile: 37.4 g/L; Methanol: 15.3 g/L; n-Hexane: 3.5 g/L. |
| Comparator Or Baseline | Water (sparingly soluble). |
| Quantified Difference | High solubility in polar organic solvents compared to low solubility in water and nonpolar solvents. |
| Conditions | Solubility measured at 25°C. |
Predictable solubility in standard industrial solvents simplifies the process of developing stable, high-purity suspension concentrates or emulsifiable concentrates, reducing formulation development costs and ensuring batch-to-batch consistency.
In situations requiring immediate reduction of adult mite pressure on specialty crops, Fenpyroximate is indicated. Its higher direct and persistent toxicity to adult T. urticae compared to close analogs like Pyridaben ensures a faster reduction of the active, damaging stage of the pest population.[1]
Fenpyroximate is a critical component in resistance management strategies, particularly where resistance to other acaricide classes is suspected. Its lack of cross-resistance to compounds like Abamectin and Propargite, and only moderate cross-resistance to other METIs like Tebufenpyrad, allows it to effectively control populations that may have developed tolerance to other products.[7][11]
When implementing IPM programs that rely on the release of beneficial predatory mites such as Neoseiulus womersleyi, Fenpyroximate is a preferred choice over Pyridaben due to its superior compatibility and lower disruption to the predatory mite lifecycle.[5] This allows for the concurrent use of chemical and biological controls for more sustainable and robust pest management.
For formulators and manufacturers, the well-characterized solubility of Fenpyroximate in solvents like acetone and methanol allows for the straightforward and reproducible production of high-concentration, stable SC formulations.[12] This predictability in its physical properties is a key procurement advantage for ensuring final product quality.
Acute Toxic;Irritant;Environmental Hazard